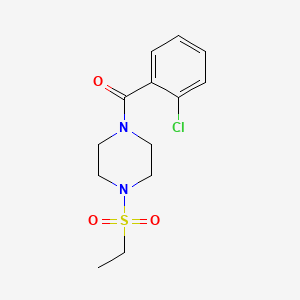

1-(2-chlorobenzoyl)-4-(ethylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-(2-chlorobenzoyl)-4-(ethylsulfonyl)piperazine involves nuanced reactions, typically starting from piperazine as the scaffold. These syntheses can include steps like nucleophilic substitution, sulfonation, and chlorination to introduce the desired functional groups (Borrmann et al., 2009; Xiao et al., 2022).

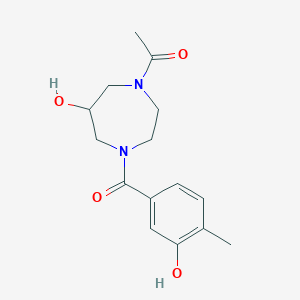

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the spatial arrangement of atoms, bond lengths, angles, and the overall conformation of the molecules, which is crucial for understanding their reactivity and interactions with biological targets or materials (Xiao et al., 2022; Naveen et al., 2007).

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions due to their active functional groups. These reactions can include further functionalization, interactions with biological targets, and the formation of complexes with metals or other organic compounds, demonstrating their versatility in chemical synthesis and potential applications in drug development or material science (Shirini et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties affect their behavior in solution, their stability under different conditions, and their suitability for various applications in pharmacology and materials science (Naveen et al., 2007).

科学的研究の応用

Development of Adenosine Receptor Antagonists

Research by Borrmann et al. (2009) focused on the design, synthesis, and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity for the A2B adenosine receptors, making them significant for therapeutic applications in conditions where adenosine receptor modulation is beneficial. Their study introduced a tritiated form of one compound as a new radioligand for selective labeling of A2B receptors, showcasing an innovative application in receptor binding studies (Borrmann, T., Hinz, S., Bertarelli, D., Li, W., Florin, N., Scheiff, A. B., & Müller, C., 2009).

Hyperbranched Polymers Synthesis

Yan and Gao (2000) developed a novel strategy for synthesizing hyperbranched polymers by polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone. This approach enables the creation of hyperbranched polysulfone-amine polymers with multiamino groups, offering new possibilities in the development of materials with unique properties (Yan, D., & Gao, C., 2000).

Lewis Basic Catalysts for Hydrosilylation

Wang et al. (2006) introduced l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts offer high yields and enantioselectivities for a wide range of substrates, demonstrating the versatility of piperazine derivatives in catalysis and synthetic organic chemistry (Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J., 2006).

Novel Carboxamide Compounds with Antifungal Activities

Wang et al. (2016) synthesized a series of carboxamide compounds containing piperazine and arylsulfonyl moieties, exhibiting significant herbicidal and antifungal activities. This work highlights the potential of these novel compounds in agricultural applications and as lead inhibitors for further fungicidal research (Wang, B., Shi, Y., Zhang, S., Ma, Y., Wang, H., Zhang, L.-Y., Wei, W., Liu, X., Li, Y.-h., Li, Z., & Li, B.-J., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNOWXOFXYUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)